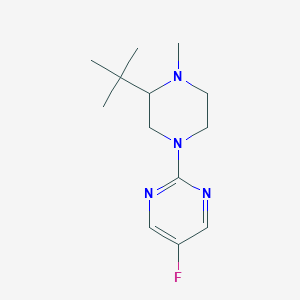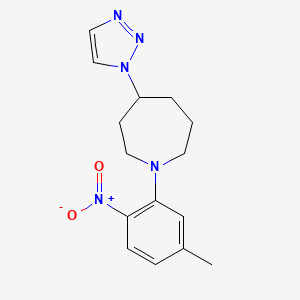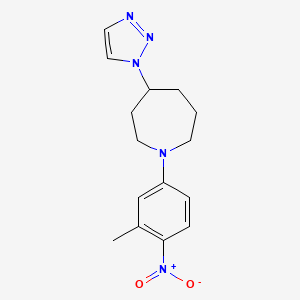
2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of fluoropyrimidines This compound is characterized by the presence of a fluorine atom on the pyrimidine ring and a tert-butyl-methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The starting material, 3-tert-butyl-4-methylpiperazine, is synthesized through the reaction of tert-butylamine with 1-chloro-4-methylpiperazine under basic conditions.
Fluoropyrimidine Formation: The piperazine intermediate is then reacted with 5-fluoropyrimidine-2-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Applications De Recherche Scientifique
2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyrimidine ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluoropyrimidine with well-known anticancer properties.
2-(4-Methylpiperazin-1-yl)-5-fluoropyrimidine: A structurally similar compound with a different piperazine substitution pattern.
Uniqueness
2-(3-Tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine is unique due to the presence of the tert-butyl group on the piperazine ring, which may influence its chemical reactivity and biological activity compared to other fluoropyrimidines.
Propriétés
IUPAC Name |
2-(3-tert-butyl-4-methylpiperazin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4/c1-13(2,3)11-9-18(6-5-17(11)4)12-15-7-10(14)8-16-12/h7-8,11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJCTXWQSFXWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1C)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6983389.png)
![5-[5-(Cyclopent-2-en-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983395.png)
![4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one](/img/structure/B6983396.png)
![4-[5-(Cyclopent-2-en-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-2-methylpyrazol-3-amine](/img/structure/B6983405.png)
![5-[5-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983413.png)
![2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983426.png)
![3-[4-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B6983434.png)
![5-Bromo-4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983438.png)
![4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B6983441.png)
![2,2-Difluoro-3-[4-(6-methyl-5-nitropyridin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983453.png)
![5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine](/img/structure/B6983474.png)
![6-(3-Tert-butyl-4-methylpiperazin-1-yl)-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983476.png)


